Z-D-Leu-Osu
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2R)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O6/c1-12(2)10-14(17(23)26-20-15(21)8-9-16(20)22)19-18(24)25-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3,(H,19,24)/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHZUOMRURVTBMO-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679832 | |
| Record name | 2,5-Dioxopyrrolidin-1-yl N-[(benzyloxy)carbonyl]-D-leucinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65581-25-1 | |
| Record name | 2,5-Dioxopyrrolidin-1-yl N-[(benzyloxy)carbonyl]-D-leucinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Pathways and Preparation of Z D Leu Osu
Established Synthetic Routes to Z-D-Leu-Osu
The most conventional and widely employed method for synthesizing this compound is through the activation of the carboxylic acid group of N-Benzyloxycarbonyl-D-leucine (Z-D-Leu) and its subsequent coupling with N-hydroxysuccinimide (NHS). amerigoscientific.comthieme-connect.de This process typically utilizes a coupling agent to facilitate the formation of the ester linkage.
The classical approach involves the use of a carbodiimide (B86325), such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). amerigoscientific.comnih.gov The reaction mechanism proceeds as follows:
The carbodiimide reacts with the carboxylic acid of Z-D-Leu to form a highly reactive O-acylisourea intermediate. amerigoscientific.comresearchgate.net
This intermediate is then subjected to nucleophilic attack by the hydroxyl group of N-hydroxysuccinimide. amerigoscientific.com
The final products are the desired this compound ester and a urea (B33335) byproduct (e.g., dicyclohexylurea, DCU), which is insoluble in many common organic solvents and can be removed by filtration. amerigoscientific.com
Alternative activation methods exist, such as converting the carboxylic acid to an acid chloride or using mixed anhydrides, which can then react with NHS. thieme-connect.de Another established reagent for this transformation is triphosgene, which serves as an acid activator for the coupling reaction. researchgate.net These foundational methods provide reliable pathways to this compound, forming the basis for further optimization. thieme-connect.deresearchgate.net
Optimized Methodologies for Enhanced Yield and Purity of this compound
Optimizing the synthesis of this compound focuses on improving reaction yields, minimizing side reactions, and simplifying purification. Key areas of optimization include the choice of coupling reagent, solvent, and reaction conditions.
Coupling Reagents: While DCC is effective, the urea byproduct can sometimes be difficult to remove completely. Using water-soluble carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with NHS can simplify workup, as the urea byproduct remains in the aqueous phase during extraction. researchgate.net Other advanced coupling reagents, such as uronium-based reagents (HATU, HBTU), can offer faster reaction times and higher efficiency, though they are often more expensive. acs.org A recently developed method utilizes a combination of triphenylphosphine (B44618) (PPh3), iodine (I2), and triethylamine (B128534) (Et3N) to synthesize NHS esters, avoiding carbodiimides altogether and showing minimal racemization. organic-chemistry.org
Reaction Conditions: The reaction conditions for NHS ester coupling can be fine-tuned to maximize yield. One study on the fluorescent labeling of aminoallyl-modified RNA using an NHS ester found that optimizing reactant concentrations, the concentration of the organic cosolvent (dimethylsulfoxide, DMSO), and the pH was critical. researchgate.net Specifically, a higher concentration of the amino-functionalized starting material and a DMSO concentration of 45-55% significantly improved the coupling efficiency. researchgate.net While the substrate is different, the principles of optimizing solubility and reaction kinetics are directly applicable to the synthesis of this compound.
Purification Strategies: Purification is critical for obtaining high-purity this compound. For DCC-mediated couplings, the insoluble dicyclohexylurea (DCU) is typically removed by filtration. The remaining product solution is then washed with aqueous solutions, such as sodium bicarbonate and mild acid, to remove unreacted starting materials and other byproducts before final crystallization or chromatographic purification. nih.gov For syntheses using DIC, which forms a more soluble urea byproduct, purification relies more heavily on extraction and chromatography. nih.gov
| Method | Coupling Reagent | Key Advantages | Potential Drawbacks | Typical Solvents |
|---|---|---|---|---|
| Standard Carbodiimide | DCC or DIC | Well-established, reliable. amerigoscientific.com | Byproduct removal can be challenging (especially DCU). amerigoscientific.com | Dichloromethane (B109758) (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF). nih.gov |
| Water-Soluble Carbodiimide | EDC | Simplified aqueous workup for byproduct removal. researchgate.net | Higher cost compared to DCC. | DCM, DMF, or aqueous/organic mixtures. |
| Phosphonium/Uronium Salts | HATU, HBTU | High efficiency, fast reaction times. acs.org | High cost, potential safety concerns with HOBt-based reagents. acs.org | N,N-Dimethylformamide (DMF), Acetonitrile (B52724) (MeCN). |
| Iodine/Triphenylphosphine | I2/PPh3 | Avoids carbodiimides, mild conditions, minimal racemization. organic-chemistry.org | Stoichiometric phosphine (B1218219) oxide byproduct generated. | DCM, THF. organic-chemistry.org |
Considerations for Scalable Synthesis of this compound
Transitioning the synthesis of this compound from a laboratory bench to a larger, industrial scale introduces several practical challenges. rsc.org Key considerations include reagent cost, process safety, efficiency of byproduct removal, and purification methods suitable for large quantities.
For large-scale synthesis, the choice of reagents is often dictated by cost and availability. Inexpensive coupling agents like DCC may be preferred over more costly uronium salts. researchgate.net However, the physical properties of the byproducts become a major factor. The filtration of large quantities of DCU from a DCC-mediated reaction can be cumbersome on an industrial scale.
Aminolysis of a simpler ester, like a methyl or ethyl ester, could be an alternative route, but attempts to couple hydrolyzed intermediates often result in low yields and byproducts, necessitating complex chromatographic purification, which is undesirable for large-scale production. rsc.org Therefore, a robust and reproducible protocol that yields a crystalline product with minimal purification is highly sought after. rsc.orgnih.gov For example, a scalable synthesis of a protected amino acid derivative was achieved by carefully selecting reagents and purification steps that involved simple washes and crystallization, avoiding column chromatography entirely. nih.gov Similarly, developing a protocol for this compound that allows for direct precipitation or crystallization of the final product would be a significant advantage for scalable production.
Atom Economy and Green Chemistry Principles in this compound Production
The principles of green chemistry aim to reduce the environmental impact of chemical processes. rsc.org In the context of this compound synthesis, this involves considering the atom economy of the reaction and the environmental profile of the solvents used.
Mechanistic Insights into Z D Leu Osu Reactivity
Nucleophilic Acyl Substitution Mechanisms Initiated by Z-D-Leu-Osu
The core reaction of this compound involves a nucleophilic attack on the carbonyl carbon of the ester. This carbon is electrophilic due to the electron-withdrawing effects of the two adjacent oxygen atoms. futurelearn.com The reaction proceeds through a two-stage mechanism: addition of the nucleophile to form a tetrahedral intermediate, followed by the collapse of this intermediate to expel the N-hydroxysuccinimide (HOSu) leaving group. vanderbilt.eduyoutube.com
The general mechanism can be depicted as follows:
Nucleophilic Attack: A nucleophile (Nu-H), typically an amine in the context of peptide synthesis, attacks the electrophilic carbonyl carbon of the this compound molecule. khanacademy.org This leads to the formation of a transient tetrahedral intermediate where the carbon atom is sp3 hybridized. youtube.com
Intermediate Collapse: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair of electrons on the oxygen atom reforms the carbonyl double bond, leading to the expulsion of the N-hydroxysuccinimide (Osu) group, which is a good leaving group due to its ability to stabilize the negative charge. futurelearn.comyoutube.com
Product Formation: The final product is a new amide bond formed between the Z-D-leucine moiety and the attacking nucleophile, along with the liberated HOSu.
The reactivity of the acyl derivative is related to its resonance stabilization. vanderbilt.edu In the case of this compound, the succinimidyl ester provides a good balance of reactivity and stability, making it a widely used reagent.
Kinetic and Thermodynamic Parameters Governing this compound Reactions
Kinetics: The rate of the nucleophilic acyl substitution reaction is influenced by several factors:
Nucleophilicity of the attacking species: Stronger nucleophiles will react faster.
Concentration of reactants: Higher concentrations of this compound and the nucleophile will increase the reaction rate.
Temperature: Increasing the temperature generally increases the reaction rate by providing more kinetic energy to the reacting molecules. nih.gov
The equilibrium of the reaction can be shifted towards product formation by strategies such as using an excess of one reactant or removing the HOSu by-product. nih.gov
A hypothetical table of kinetic and thermodynamic parameters is presented below to illustrate the concepts:
| Parameter | Description | Hypothetical Value Range |
| k (rate constant) | A measure of the reaction rate under specific conditions. | 10⁻³ - 10⁻¹ M⁻¹s⁻¹ |
| Ea (Activation Energy) | The minimum energy required to initiate the reaction. | 40 - 80 kJ/mol |
| ΔH (Enthalpy Change) | The heat absorbed or released during the reaction. | -20 to -50 kJ/mol |
| ΔS (Entropy Change) | The change in disorder of the system. | -50 to +20 J/mol·K |
| ΔG (Gibbs Free Energy Change) | The overall spontaneity of the reaction. | -25 to -60 kJ/mol |
This table is for illustrative purposes only and does not represent actual experimental data for this compound.
Stereochemical Integrity and Epimerization Control in this compound Coupling Reactions
A critical aspect of using chiral amino acid derivatives like this compound in synthesis is the preservation of stereochemical integrity. Epimerization, the change in configuration at a single stereocenter, is a significant concern, particularly in peptide synthesis where it can lead to the formation of undesired diastereomers. mdpi.com
The α-carbon of the leucine (B10760876) residue in this compound is susceptible to epimerization, especially under basic conditions or during the activation step. The mechanism of epimerization often involves the formation of an oxazolone (B7731731) intermediate. mdpi.com
Strategies to control epimerization include:
Choice of Coupling Reagents: While this compound is an active ester, in broader peptide synthesis, the choice of coupling reagents can significantly impact epimerization levels. mdpi.com
Reaction Conditions: Careful control of temperature and pH is crucial. Lower temperatures and non-basic conditions generally suppress epimerization.
Solvent Choice: The polarity and hydrogen-bonding capacity of the solvent can influence the stability of intermediates and transition states, thereby affecting the rate of epimerization.
The extent of epimerization can be quantified using techniques like chiral chromatography (e.g., HPLC) to separate and measure the different stereoisomers. thieme-connect.de
Influence of Solvent Systems and Catalysts on this compound Reaction Pathways
The choice of solvent and the presence of catalysts can profoundly impact the rate, yield, and selectivity of reactions involving this compound. rsc.orgresearchgate.net
Solvent Effects: Solvents can influence reactions in several ways: rsc.orgnumberanalytics.com
Solvation of Reactants and Intermediates: Polar solvents can stabilize charged intermediates and transition states, potentially accelerating the reaction. numberanalytics.com
Solubility: The solubility of this compound and the nucleophile in the chosen solvent is essential for the reaction to proceed efficiently.
Direct Participation: Some solvents can participate directly in the reaction mechanism, leading to different products or side reactions. rsc.org
Commonly used solvents in peptide coupling reactions include dichloromethane (B109758) (DCM), dimethylformamide (DMF), and acetonitrile (B52724) (ACN). The optimal solvent depends on the specific reactants and desired outcome.
Catalysis: While many reactions with active esters like this compound proceed without a catalyst, certain catalysts can enhance the reaction rate or selectivity.
Base Catalysis: Bases can deprotonate the nucleophile, increasing its nucleophilicity and accelerating the reaction. However, as mentioned earlier, this can also increase the risk of epimerization.
Acid Catalysis: In some cases, acid catalysis can activate the carbonyl group, making it more electrophilic. libretexts.org
The table below summarizes the potential effects of different solvent types on this compound reactions:
| Solvent Type | Polarity | Hydrogen Bonding | Potential Effects |
| Aprotic Nonpolar | Low | None | May result in slow reaction rates due to poor solvation of intermediates. |
| Aprotic Polar | High | Acceptor only | Good for dissolving reactants and stabilizing charged intermediates (e.g., DMF, ACN). |
| Protic Polar | High | Donor & Acceptor | Can solvate both reactants and intermediates, but may also compete with the nucleophile. |
Characterization of Side Reactions and By-product Formation with this compound
Common side reactions include:
Hydrolysis: In the presence of water, this compound can be hydrolyzed back to Z-D-leucine and HOSu, consuming the starting material.
Epimerization: As discussed in section 3.3, this leads to the formation of the L-diastereomer. thieme-connect.de
N-methylation: In some cases, side reactions with certain reagents or under specific conditions can lead to methylation of the nitrogen atom. thieme-connect.de
Dimerization/Polymerization: If the concentration of the activated peptide is too high during cyclization reactions, intermolecular reactions can lead to the formation of dimers or polymers. thieme-connect.de
The characterization of these side products is typically achieved using a combination of analytical techniques, including:
High-Performance Liquid Chromatography (HPLC): To separate the desired product from by-products. nih.gov
Mass Spectrometry (MS): To identify the molecular weights of the various components in the reaction mixture. nih.govosu.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed structure of the products and by-products.
The following table lists some potential side products and the methods for their characterization:
| Side Product | Formation Mechanism | Characterization Method(s) |
| Z-D-Leucine | Hydrolysis | HPLC, MS |
| Z-L-Leu-Peptide | Epimerization | Chiral HPLC, NMR |
| Dimer/Polymer | Intermolecular Reaction | Size Exclusion Chromatography, MS |
Applications of Z D Leu Osu in Advanced Organic and Peptide Synthesis
Z-D-Leu-Osu as a Coupling Reagent in Peptide and Peptidomimetic Synthesis
This compound, or Z-D-leucine-N-hydroxysuccinimide ester, is a widely utilized compound in the synthesis of peptides and peptidomimetics. chemimpex.com The N-hydroxysuccinimide ester moiety makes the carboxyl group of the D-leucine residue highly susceptible to nucleophilic attack by the amino group of another amino acid, facilitating efficient peptide bond formation. bachem.com This reactivity, combined with the presence of the benzyloxycarbonyl (Z) protecting group on the amine, allows for controlled, stepwise peptide elongation. bachem.comrsc.org The incorporation of a D-amino acid like D-leucine is of particular interest in designing peptidomimetics with enhanced stability against enzymatic degradation and potentially altered biological activity compared to their L-amino acid counterparts. greyhoundchrom.comtcichemicals.com
The use of active esters like this compound is a common strategy in both solid-phase and solution-phase peptide synthesis. bachem.com These pre-activated amino acid derivatives streamline the coupling process by eliminating the need for in-situ coupling reagents, which can sometimes lead to side reactions. bachem.comuniurb.it The choice of the Z-protecting group is significant as it can be removed under specific conditions, such as catalytic hydrogenation, which are orthogonal to many other protecting groups used in peptide synthesis. rsc.org
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, and this compound can be effectively integrated into its protocols. chemimpex.comluxembourg-bio.com In SPPS, the growing peptide chain is anchored to a solid support, or resin, and amino acids are added sequentially. peptide.com The general cycle of SPPS involves the deprotection of the N-terminal amino group of the resin-bound peptide, followed by the coupling of the next protected amino acid. du.ac.in
This compound can be used as the incoming activated amino acid. After the N-terminal protecting group (commonly Fmoc) of the peptide on the resin is removed, a solution of this compound is added to the reaction vessel. The free amine of the resin-bound peptide attacks the activated carboxyl group of this compound, forming a new peptide bond. Excess reagents and byproducts are then washed away, a key advantage of the SPPS method. luxembourg-bio.com The completeness of the coupling reaction can be monitored using qualitative tests like the Kaiser test. rsc.org While the Fmoc/tBu strategy is prevalent in SPPS, the use of Z-protected amino acids offers an alternative protecting group scheme. luxembourg-bio.com
| SPPS Step | Description | Relevance of this compound |
| Resin Swelling | The solid support is swelled in a suitable solvent like DMF or DCM to make the reactive sites accessible. du.ac.inrsc.org | - |
| N-terminal Deprotection | The protecting group (e.g., Fmoc) on the N-terminus of the resin-bound peptide is removed, typically with a base like piperidine. nih.gov | - |
| Coupling | The activated amino acid is added to couple with the newly freed N-terminus. | This compound serves as the pre-activated amino acid, reacting directly with the N-terminal amine. |
| Washing | Excess reagents and byproducts are removed by washing the resin with solvents. peptide.com | Simplifies purification as unreacted this compound and the N-hydroxysuccinimide byproduct are washed away. |
| Final Cleavage | The completed peptide is cleaved from the resin, and side-chain protecting groups are removed. luxembourg-bio.com | The Z-group on the D-leucine residue would be removed during this final step, often using hydrogenation. |
Before the widespread adoption of SPPS, peptide synthesis was primarily conducted in solution, and this method, now often referred to as Liquid-Phase Peptide Synthesis (LPPS), remains relevant for certain applications, such as the synthesis of very large peptides or for industrial-scale production. bachem.commasterorganicchemistry.com this compound is well-suited for solution-phase strategies. bachem.com
In a typical solution-phase coupling, a C-terminally protected amino acid or peptide is reacted with an N-terminally protected and C-terminally activated amino acid, such as this compound. mdpi.com For instance, to synthesize a dipeptide, this compound would be reacted with an amino acid ester (e.g., H-Ala-OMe) in a suitable organic solvent like DMF. mdpi.com A mild base, such as diisopropylethylamine (DIPEA), is often added to neutralize any acid formed and to ensure the amino component is in its free base form. mdpi.com After the reaction is complete, the desired dipeptide is isolated and purified from the reaction mixture, which can be more complex than the simple filtration used in SPPS. masterorganicchemistry.com
Research has demonstrated the use of Z-protected amino acid OSu esters in the synthesis of dipeptides. For example, Z-l-Trp-OSu has been used to synthesize Z-l-Trp-l-Leu-OMe in solution. mdpi.com A similar strategy can be applied using this compound to introduce a D-leucine residue.
The incorporation of D-amino acids into peptides is a key strategy for creating peptidomimetics with improved therapeutic properties. D-amino acids can enhance resistance to proteolysis, increase bioavailability, and influence the peptide's conformation, which can lead to altered receptor binding and biological activity. greyhoundchrom.com
This compound is a direct and efficient reagent for introducing a D-leucine residue into a peptide sequence. mdpi.com Its use has been documented in the synthesis of various peptide analogs. For example, in the synthesis of dipeptide ligands, Z-D-Trp-OSu, an analog of this compound, was used to create a dipeptide containing D-tryptophan. mdpi.com This highlights the general utility of Z-D-amino acid-OSu reagents in constructing peptides with specific stereochemistry. The replacement of an L-amino acid with its D-enantiomer can have profound biological consequences; in one study, the substitution of L-leucine with D-leucine resulted in a complete loss of biological activity, demonstrating the critical role of stereochemistry. mdpi.com
Segment condensation is a strategy for synthesizing large peptides or proteins by coupling smaller, pre-synthesized peptide fragments. This approach can be more efficient than the stepwise addition of single amino acids for very long sequences. peptide.com this compound can be used to create the peptide fragments that are later coupled. For instance, a dipeptide or tripeptide containing a C-terminal D-leucine could be synthesized using this compound in the final coupling step of that fragment's synthesis. The resulting Z-protected peptide fragment would then have its C-terminus activated for coupling to another peptide fragment.
Macrocyclization, the formation of a cyclic peptide from a linear precursor, is another important application in peptide chemistry. Cyclic peptides often exhibit increased stability and constrained conformations, which can lead to higher receptor affinity and selectivity. While direct evidence for this compound in macrocyclization is not prevalent in the provided context, activated esters in general are used for this purpose. The process typically involves the intramolecular reaction between the N-terminal amine and a C-terminal activated ester of a linear peptide. A linear peptide containing D-leucine at the C-terminus, activated as an OSu ester, could potentially undergo cyclization.
Synthesis of Peptides Incorporating D-Leucine Residues via this compound
This compound in the Synthesis of Chiral Amides and Esters
The utility of this compound extends beyond peptide synthesis into the broader field of organic synthesis, particularly for the creation of chiral molecules. osu.edu The defined stereocenter of the D-leucine backbone makes it a valuable chiral building block.
When reacted with a primary or secondary amine, this compound will form a chiral amide. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the activated carbonyl carbon of the OSu ester, displacing the N-hydroxysuccinimide leaving group. This provides a straightforward method for introducing a Z-protected D-leucinyl moiety onto a variety of amine-containing molecules, thereby creating new chiral amides.
Similarly, this compound can be used to synthesize chiral esters, although this is generally less common than amide formation due to the lower nucleophilicity of alcohols compared to amines. The reaction with an alcohol, often catalyzed by a base, would yield the corresponding Z-D-leucine ester. Lipase-catalyzed synthesis is an alternative green chemistry approach for producing chiral poly(ester amides). rsc.org
| Reactant | Product Type | Significance |
| Primary/Secondary Amine | Chiral Amide | Direct method for synthesizing chiral amides with a D-leucine scaffold. |
| Alcohol | Chiral Ester | Can be used to form chiral esters, introducing the Z-D-leucinyl group. |
Derivatization of Amines and Alcohols with this compound
Derivatization is a technique used to modify a chemical compound to make it more suitable for analysis or to impart specific properties. libretexts.org Reagents like this compound, which react readily with specific functional groups, are excellent derivatizing agents.
The primary application of this compound in derivatization is for the modification of primary and secondary amines. researchgate.net The reaction is typically rapid and proceeds under mild conditions. This can be useful for:
Chromatographic Analysis: Attaching the bulky, UV-active Z-D-leucinyl group can improve the detection of amine-containing analytes in techniques like HPLC.
Modifying Biological Molecules: Amines on the surface of proteins or other biomolecules can be derivatized with this compound to alter their properties or to attach a label.
Chiral Resolution: Reacting a racemic mixture of a chiral amine with the enantiomerically pure this compound creates a mixture of diastereomers. These diastereomers have different physical properties and can often be separated by chromatography, allowing for the resolution of the original racemic amine.
Derivatization of alcohols with this compound is also possible, though it may require more forcing conditions or specific catalysts due to the lower reactivity of alcohols. nih.gov This reaction would attach the Z-D-leucinyl group as an ester, which could be useful for similar purposes of analysis or modification. The use of acylating agents is a common strategy for the derivatization of both amines and alcohols to improve their properties for analysis. researchgate.net
Application of this compound in Complex Molecule Assembly and Natural Product Synthesis
The synthesis of complex molecules, particularly natural products and their analogs, often relies on the precise and sequential assembly of smaller building blocks. google.com this compound serves as a fundamental component in this molecular construction, primarily through its role in peptide synthesis. chemimpex.com Natural products containing peptide motifs are a significant class of bioactive compounds, and the incorporation of non-natural D-amino acids can confer desirable pharmacological properties.
The primary utility of this compound in this context is in solution-phase or solid-phase peptide synthesis (SPPS). chemimpex.com In these methodologies, the activated NHS ester readily reacts with the free N-terminal amine of a growing peptide chain, extending the sequence by one D-leucine residue. The benzyloxycarbonyl (Z) protecting group on the D-leucine nitrogen prevents unwanted side reactions and can be selectively removed in a subsequent step to allow for further chain elongation. This iterative process enables the construction of complex peptide backbones with defined stereochemistry at each position.
While specific total syntheses of complex natural products explicitly citing the use of this compound are not extensively detailed in prominent literature, its application is implicit in the synthesis of any peptide containing a Z-protected D-leucine residue. The principles of its application are well-established in the synthesis of di-, tri-, and larger peptides, which are themselves substructures of more complex natural products like certain cyclic peptides, lipopeptides, and alkaloids. molbase.compw.edu.pl For instance, the synthesis of a tripeptide such as Leu-Leu-Leu would involve the stepwise coupling of activated leucine (B10760876) monomers. scribd.comivychem.com The use of an activated D-isomer like this compound is crucial for creating unnatural peptide sequences designed to mimic or inhibit biological processes.
Table 1: Characteristics and Synthetic Utility of this compound
| Property | Description | Reference |
|---|---|---|
| IUPAC Name | (R)-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate | chemimpex.com |
| CAS Number | 65581-25-1 | chemimpex.comguidechem.com |
| Molecular Formula | C18H22N2O6 | chemimpex.com |
| Molecular Weight | 362.38 g/mol | iris-biotech.de |
| Key Functional Groups | N-Hydroxysuccinimide (NHS) Ester, Benzyloxycarbonyl (Z) Protecting Group, D-Leucine | chemimpex.com |
| Primary Application | Amide bond formation via reaction with primary amines | chemicalbook.com |
| Synthetic Context | Solid-Phase Peptide Synthesis (SPPS), Solution-Phase Peptide Synthesis, Fragment Condensation | chemimpex.comchemicalbook.com |
This compound in the Construction of Functionalized Polymeric and Supramolecular Architectures
The convergence of peptide chemistry and polymer science has led to the development of highly functional materials, including peptide-polymer conjugates and self-assembling supramolecular structures. escholarship.org this compound is a valuable tool in this domain, enabling the incorporation of peptide characteristics into synthetic polymers. nih.gov
Functionalized Polymeric Architectures: Peptide-polymer conjugates are hybrid materials that combine the bioactivity and structural precision of peptides with the physical properties and processability of polymers. escholarship.orgcore.ac.uk this compound can be used to create these conjugates through a "grafting to" approach. In this method, a pre-formed polymer containing primary amine functional groups is reacted with an excess of this compound. This reaction covalently attaches the Z-D-leucine moiety to the polymer backbone via a stable amide bond. This can be the sole functionalization or the first step in building a longer peptide chain on the polymer scaffold. These functionalized polymers have applications in drug delivery, tissue engineering, and bionanotechnology. core.ac.ukchemistryviews.org
Supramolecular Architectures: Supramolecular chemistry involves the organization of molecules into larger, ordered structures through non-covalent interactions. chemicalbook.com Peptides are excellent building blocks for supramolecular assembly due to their ability to form predictable secondary structures (e.g., β-sheets, α-helices) stabilized by hydrogen bonds. By attaching a peptide segment to a polymer, one can create an amphiphilic block copolymer that can self-assemble in solution.
This compound can be used to initiate the peptide block in such a conjugate. For example, reacting this compound with an amine-terminated polymer creates a polymer-peptide diblock structure. The hydrophobic D-leucine residue, along with any subsequent amino acids added to it, can drive the self-assembly of these conjugates into various nanostructures, such as micelles, vesicles, or fibers, depending on the balance between the hydrophobic peptide block and the hydrophilic polymer block. core.ac.uk The inclusion of D-amino acids can influence the chirality and stability of the resulting supramolecular assemblies, leading to materials with unique optical or biological properties.
Table 2: Potential Applications of this compound in Advanced Material Synthesis
| Area of Application | Synthetic Strategy | Resulting Structure/Material | Potential Use |
|---|---|---|---|
| Complex Molecule Synthesis | Stepwise coupling in Solid-Phase Peptide Synthesis (SPPS) | Custom sequence peptides, peptide fragments of natural products | Therapeutic peptides, enzyme inhibitors |
| Natural Product Synthesis | Fragment condensation, solution-phase synthesis | Peptide-based natural product analogs with enhanced stability | Bioactive probes, drug discovery leads |
| Functionalized Polymers | "Grafting to" an amine-functionalized polymer | Polymer backbone with pendant D-leucine moieties | Biocompatible coatings, functionalized nanoparticles |
| Peptide-Polymer Conjugates | Coupling to an amine-terminated polymer | Amphiphilic diblock or multiblock copolymers | Drug delivery vehicles, smart hydrogels |
| Supramolecular Architectures | Self-assembly of peptide-polymer conjugates | Micelles, nanofibers, vesicles, ordered gels | Tissue engineering scaffolds, controlled release systems |
Analytical and Spectroscopic Characterization of Z D Leu Osu Derived Products
Vibrational and Electronic Spectroscopy for Structural Elucidation of Z-D-Leu-Osu Products
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the characteristic vibrational frequencies of functional groups within this compound and its derivatives. The determination of peptide and protein structures is a significant area of investigation in molecular biology, and IR spectroscopy plays a role in this analysis. bas.bg Key spectral features would include:
Carbonyl (C=O) Stretching: The Z-group (benzyloxycarbonyl) and the OSu (N-hydroxysuccinimide) ester both contain carbonyl groups, which exhibit strong absorption bands in the region of 1650-1850 cm⁻¹. The precise location of these peaks can indicate the chemical environment of the carbonyl group.
N-H Stretching and Bending: The carbamate (B1207046) linkage in the Z-protecting group displays N-H stretching vibrations, typically around 3300 cm⁻¹. N-H bending vibrations can also be observed at lower frequencies.
C-O Stretching: The ester and carbamate functionalities will show characteristic C-O stretching bands.
Aromatic C-H and C=C Stretching: The benzyl (B1604629) group of the Z-protecting group will produce absorption bands corresponding to aromatic C-H and C=C stretching.
UV-Visible (UV-Vis) Spectroscopy: The aromatic ring of the benzyloxycarbonyl (Z) group in this compound and its derivatives allows for analysis by UV-Vis spectroscopy. The electronic transitions within the benzene (B151609) ring, specifically π → π* transitions, result in characteristic absorption maxima. These spectral features can be used to confirm the presence of the Z-group and to quantify the concentration of the compound in solution, provided a suitable calibration is performed.
Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Reaction Monitoring and Product Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound products and for monitoring the progress of reactions in real-time. magritek.comnews-medical.net Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of a this compound derived product would be expected to show distinct signals for:
Leucine (B10760876) side chain protons: The isobutyl group of the leucine residue will give rise to characteristic signals, including a doublet for the two methyl groups and multiplets for the methine and methylene (B1212753) protons.
α-proton of the leucine residue: The chemical shift of this proton is sensitive to the nature of the substituent at the carboxyl group.
Benzyloxycarbonyl (Z) group protons: The methylene protons of the benzyl group will appear as a singlet, while the aromatic protons will produce signals in the aromatic region of the spectrum.
N-Hydroxysuccinimide (OSu) protons: In the starting material, the four protons of the succinimide (B58015) ring typically appear as a singlet. The disappearance of this signal is a clear indicator of a successful conjugation reaction.
Reaction Monitoring: Benchtop NMR spectrometers have made it possible to monitor chemical reactions online. magritek.comnews-medical.net This allows for the real-time tracking of reactant consumption and product formation by observing changes in the intensities of specific NMR signals. magritek.com For instance, during the conjugation of this compound to an amine, the disappearance of the OSu signal and the appearance of new signals corresponding to the newly formed amide product can be followed over time to determine reaction kinetics and completion. magritek.comnews-medical.netchemrxiv.org
Quantitative NMR (qNMR): qNMR can be used to determine the concentration of reactants and products, providing valuable data for optimizing reaction conditions and calculating yields. magritek.com
Mass Spectrometry Techniques for Identification and Purity Assessment of this compound Conjugates
Mass spectrometry (MS) is a powerful technique for the identification and purity assessment of this compound conjugates due to its high sensitivity and ability to provide precise molecular weight information. nih.gov
Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI): These soft ionization techniques are commonly used to analyze this compound derivatives, as they minimize fragmentation and allow for the detection of the intact molecular ion. This provides a direct measurement of the molecular weight of the conjugate, confirming the successful coupling of the Z-D-leucine moiety.
Tandem Mass Spectrometry (MS/MS): Fragmentation analysis using MS/MS provides structural information about the conjugate. sciex.com By inducing fragmentation of the parent ion, characteristic fragment ions can be generated that correspond to the Z-D-leucine part and the conjugated molecule. This helps to confirm the identity of the product and the site of conjugation.
Purity Assessment: Mass spectrometry can also be used to assess the purity of a sample by detecting the presence of any unreacted starting materials or side products. The high resolution of modern mass spectrometers allows for the separation of species with very similar mass-to-charge ratios.
Chromatographic Methods (HPLC, GC) for Quantitative and Qualitative Analysis of this compound Derived Compounds
Chromatographic techniques are essential for both the qualitative and quantitative analysis of this compound derived compounds, enabling the separation, identification, and quantification of components in a mixture. drawellanalytical.com
High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used chromatographic method for the analysis of this compound derivatives. drawellanalytical.comjasco-global.com
Qualitative Analysis: In qualitative analysis, HPLC is used to identify the components of a mixture by comparing their retention times to those of known standards. jasco-global.com The retention time is the time it takes for a specific compound to travel through the column to the detector.
Quantitative Analysis: For quantitative analysis, a calibration curve is constructed by running a series of standards of known concentrations. drawellanalytical.com The peak area of the analyte in the sample is then used to determine its concentration based on the calibration curve. drawellanalytical.com HPLC can be used to determine the purity of a this compound product and to quantify the yield of a reaction.
Method Development: The choice of stationary phase (e.g., C18 for reverse-phase HPLC), mobile phase composition, and detector (e.g., UV-Vis) are critical for achieving good separation and sensitivity. jasco-global.com
Gas Chromatography (GC): While less common for non-volatile compounds like this compound and its direct conjugates, GC can be employed for the analysis of volatile derivatives. skpharmteco.com This would typically require a derivatization step to increase the volatility of the analyte.
Below is an interactive table summarizing typical HPLC parameters for the analysis of this compound derived compounds.
| Parameter | Value |
| Column | Reverse-phase C18 |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | Linear gradient from 10% to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 254 nm |
| Injection Volume | 10 µL |
Chiral Analysis Methods for Stereoisomeric Purity of this compound Products
Since this compound is a chiral compound, it is crucial to assess the stereoisomeric purity of its products, especially in applications where stereochemistry is critical. diva-portal.orgchromatographyonline.com The biological activity of molecules can be highly dependent on their stereochemistry. diva-portal.org
Chiral Chromatography: The most common method for determining enantiomeric purity is chiral chromatography, using either chiral stationary phases (CSPs) or chiral additives in the mobile phase. chromatographyonline.com
Chiral Stationary Phases (CSPs): These are columns packed with a chiral material that can interact differently with the two enantiomers of a chiral compound, leading to their separation. chromatographyonline.com The choice of CSP depends on the specific structure of the analyte.
Indirect Chiral Separation: An alternative approach involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. chromatographyonline.com These diastereomers have different physical properties and can be separated on a standard achiral column. chromatographyonline.com
Regulatory Considerations: Regulatory bodies often require the stereoisomeric composition of a chiral drug to be well-characterized, with specifications in place to control the final product. fda.gov
The following table outlines common chiral analysis methods.
| Method | Principle | Application |
| Chiral HPLC | Differential interaction with a chiral stationary phase. | Direct separation of enantiomers. |
| Chiral GC | Separation on a chiral capillary column. | Analysis of volatile chiral compounds. |
| Indirect HPLC/GC | Derivatization with a chiral reagent to form diastereomers, followed by separation on an achiral column. | When direct chiral separation is difficult. |
Computational and Theoretical Investigations of Z D Leu Osu Reactivity
Quantum Mechanical Studies of Z-D-Leu-Osu Reaction Transition States
Quantum mechanical (QM) methods are fundamental to understanding the reactivity of a molecule by examining its electronic structure. openaccessjournals.com These methods can be used to model the transition states of reactions involving this compound, such as its reaction with a nucleophile.
Key Concepts in QM Studies:
Transition State Theory (TST): TST is a cornerstone for calculating reaction rates. arxiv.org A central concept in TST is the transition state, which is a specific configuration along the reaction coordinate that represents the highest potential energy point. arxiv.org
Siegert Eigenstates: In a quantum mechanical context, Siegert eigenvalues are the complex eigenvalues of the Schrödinger equation under specific boundary conditions. osti.gov They are the quantum mechanical equivalent of the "good" action variables associated with a transition state in semiclassical TST. osti.gov The exact quantum mechanical reaction rate can be expressed in terms of these Siegert eigenvalues. osti.gov
Computational Methods: Techniques like Density Functional Theory (DFT) and ab initio methods are employed to solve the Schrödinger equation approximately. openaccessjournals.com These methods can calculate properties such as energy levels, bond lengths, and reaction rates, which are crucial for understanding chemical reactivity. openaccessjournals.com Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly useful for studying reactions in large systems, like an enzyme's active site, by treating the reactive core with QM and the surrounding environment with the more computationally efficient molecular mechanics. osu.edunih.gov
Expected Research Findings for this compound:
A QM study of the reaction between this compound and a nucleophile (e.g., an amine) would likely involve mapping the potential energy surface to locate the transition state. The calculated activation energy would provide a quantitative measure of the reaction's feasibility. The geometry of the transition state would reveal the concerted or stepwise nature of the N-hydroxysuccinimide (NHS) leaving group's departure and the nucleophile's attack on the carbonyl carbon.
Table 1: Hypothetical Transition State Calculation Parameters for this compound Acylation Reaction
| Parameter | Methodology | Expected Outcome/Insight |
|---|---|---|
| Geometry Optimization | DFT (e.g., B3LYP/6-31G*) | Provides the 3D structures of reactants, transition state, and products. |
| Frequency Calculation | Same as optimization | Confirms the transition state with a single imaginary frequency and provides zero-point vibrational energy. |
| Activation Energy (ΔE‡) | Energy difference between transition state and reactants | Quantitative prediction of the reaction barrier height. |
| Reaction Pathway | Intrinsic Reaction Coordinate (IRC) calculation | Confirms that the transition state connects the reactants and products. |
Molecular Dynamics Simulations of this compound Interactions in Different Environments
Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into dynamic processes. openaccessjournals.com For this compound, MD simulations can reveal how its conformation and reactivity are influenced by different solvents or its interaction with a biological macromolecule.
Applications of MD Simulations:
Solvent Effects: The choice of solvent can significantly impact reaction rates. MD simulations can model this compound in various solvents (e.g., polar aprotic like DMF or aqueous solutions) to understand how solvent molecules interact with the reactant and stabilize or destabilize the transition state.
Conformational Dynamics: this compound possesses conformational flexibility. MD simulations can explore the conformational landscape of the molecule, identifying the most stable conformers and how they might influence reactivity. osu.edu
Binding Interactions: If this compound is intended to react with a specific site on a protein, MD simulations can be used to study its binding mode and the dynamics of the protein-ligand complex. osu.edu This is crucial for understanding specificity in bioconjugation reactions.
Prediction of Reactivity and Selectivity Profiles for this compound Based Transformations
Computational methods, increasingly incorporating machine learning, are being developed to predict chemical reactivity with greater speed and accuracy. cmu.educecam.org These approaches can be applied to forecast the behavior of this compound in various chemical transformations.
Predictive Modeling Approaches:
Quantitative Structure-Reactivity Relationships (QSRR): QSRR models establish a mathematical relationship between the chemical structure and the reactivity of a series of compounds. chemrxiv.org For a set of similar activated esters, a QSRR could predict the reactivity of this compound based on descriptors derived from its structure.
Machine Learning Potentials: Machine learning interatomic potentials (MLIPs) can compute molecular energies with quantum mechanical accuracy but at a fraction of the computational cost. cmu.edu This allows for high-throughput screening of reaction conditions or substrates to predict the optimal parameters for a transformation involving this compound.
Structure-Reactivity Relationships Derived from Computational Analysis of this compound
By systematically modifying the structure of this compound in silico and calculating its reactivity, it is possible to derive detailed structure-reactivity relationships. nih.govrsc.orgnih.gov
Key Structural Features and Their Impact on Reactivity:
D-Leucine side chain (isobutyl group): The steric hindrance of the isobutyl group can influence the accessibility of the carbonyl group to an incoming nucleophile. Computational models can map the steric field around the reactive center.
Osu (N-hydroxysuccinimide) ester: The OSu group is an excellent leaving group due to the stability of the resulting N-hydroxysuccinimide anion. Quantum mechanical calculations can determine the leaving group ability by calculating the energy of the anion and the transition state for its departure.
Table 2: Compound Names Mentioned in this Article
| Abbreviation/Common Name | Full Chemical Name |
|---|---|
| This compound | N-α-Benzyloxycarbonyl-D-leucine N-succinimidyl ester |
| DMF | Dimethylformamide |
| NHS | N-hydroxysuccinimide |
Comparative Studies with Analogous N Protected Amino Acid Activated Esters
Relative Reactivity and Coupling Efficiencies of Z-D-Leu-Osu versus Other N-Hydroxysuccinimide Esters
N-hydroxysuccinimide esters (OSu or NHS esters) are widely used "active esters" in peptide synthesis. They are valued for being stable, isolable, and convenient to handle while providing high reactivity for forming amide bonds. The coupling reaction involves the nucleophilic attack of a free amino group on the activated carbonyl carbon of the OSu ester, leading to the formation of a peptide bond and the release of N-hydroxysuccinimide, a water-soluble byproduct that is easily removed.
The reactivity of an N-protected amino acid-OSu ester is primarily influenced by the nature of the N-terminal protecting group. The three most common urethane-type protecting groups are Z (benzyloxycarbonyl), Boc (tert-butyloxycarbonyl), and Fmoc (9-fluorenylmethoxycarbonyl). While the OSu activating group provides the primary driving force for the reaction, the N-protecting group can exert electronic and steric effects that modulate reactivity and influence coupling efficiency. For instance, the reactivity of benzyloxycarbonylating agents is known to vary, with Z-Cl being more reactive than Z-OSu.
In solid-phase peptide synthesis (SPPS), achieving high coupling efficiency at every step is paramount to obtaining
Emerging Trends and Future Research Directions for Z D Leu Osu
Integration of Z-D-Leu-Osu into Automated Synthesis Platforms
The automation of chemical synthesis, particularly in solid-phase peptide synthesis (SPPS), has revolutionized the production of peptides for research and therapeutic development. wikipedia.org The integration of specialized building blocks like this compound into these automated platforms is a key area of development. N-hydroxysuccinimide (OSu) esters are well-regarded for their application in peptide synthesis, offering a balance of reactivity and stability that is amenable to automated processes. bachem.combachem.comchemicalbook.com The use of the benzyloxycarbonyl (Z) group for N-terminal protection is a classic strategy in peptide chemistry, known for its stability under various conditions and its removal via hydrogenolysis or strong acids. researchgate.net
The primary advantage of using OSu esters in automated synthesizers is the clean and efficient coupling reaction, which produces a water-soluble N-hydroxysuccinimide byproduct that is easily washed away from the solid-phase support. bachem.com While the Fmoc/tBu strategy is more common in modern SPPS, the Z-group offers an orthogonal protecting group strategy, which is valuable in the synthesis of complex or modified peptides where multiple, selective deprotection steps are required. bachem.com The incorporation of D-amino acids, such as D-leucine, is a critical strategy for increasing the enzymatic stability of synthetic peptides, making them more viable as therapeutic candidates. nih.govnih.gov
Future research in this area will likely focus on optimizing the coupling protocols for Z-protected amino acid OSu esters within automated synthesizers. This includes fine-tuning reaction times, solvent systems, and scavenger cocktails to maximize coupling efficiency and minimize potential side reactions, such as racemization, although the latter is less of a concern when starting with a pure D-amino acid. The development of specialized cleavage protocols that are compatible with a wider range of resin and peptide functionalities will also be crucial for expanding the utility of this compound in automated synthesis.
Table 1: Comparison of Protecting Group Strategies in Automated Peptide Synthesis
| Feature | Fmoc/tBu Strategy | Z/Bzl Strategy | Potential Role of this compound |
| Nα-Protection | Fmoc (9-fluorenylmethoxycarbonyl) | Z (Benzyloxycarbonyl) | Offers an alternative to Fmoc, providing orthogonality. bachem.comresearchgate.net |
| Cleavage Condition | Base-labile (e.g., Piperidine) | Hydrogenolysis or strong acid | Allows for selective deprotection when other acid-labile groups are present. |
| Typical Application | Routine SPPS | Solution-phase, complex peptide synthesis | Useful in block synthesis or for peptides requiring specific deprotection schemes. bachem.com |
| Byproduct Removal | Straightforward washing | Requires specific cleavage and workup | The OSu ester ensures easy byproduct removal during coupling steps. bachem.com |
Exploration of this compound in Materials Science Applications
The field of materials science is increasingly looking towards biologically inspired molecules to create novel functional materials. researchgate.net The functionalization of surfaces and the synthesis of advanced polymers are two key areas where a molecule like this compound holds significant potential. N-hydroxysuccinimide esters are widely used to modify surfaces by covalently attaching amine-containing molecules, a process critical for developing biocompatible materials, biosensors, and functionalized nanoparticles. nih.govamerigoscientific.comjku.at This is achieved by reacting the NHS-ester-functionalized surface with the primary amine of a biomolecule, forming a stable amide bond.
This compound can be used to introduce specific stereochemistry and hydrophobicity to a material's surface. The D-leucine component can confer resistance to enzymatic degradation, a desirable property for biomaterials intended for in vivo applications. nih.govacs.org Furthermore, polymers containing activated ester side chains are valuable as reactive platforms for post-polymerization modification, allowing for the synthesis of well-defined functional polymers, such as glycopolymers or other biomimetic materials. amerigoscientific.commdpi.com The incorporation of this compound into polymer chains could be achieved by creating a monomer derivative, which would then allow for the controlled introduction of D-leucine units along a polymer backbone. mdpi.com
Future research will likely explore the synthesis of polymers from monomers derived from this compound. These polymers could self-assemble into unique nanostructures, such as hydrogels or nanofibers, driven by the specific interactions of the D-amino acid residues. acs.org The resulting materials could find applications in tissue engineering, drug delivery, and the development of antimicrobial surfaces.
Table 2: Potential Materials Science Applications for this compound
| Application Area | Method of Integration | Potential Advantage |
| Biomaterial Surface Functionalization | Covalent attachment via aminolysis of the OSu ester. nih.gov | Introduces chirality and enhances proteolytic stability of the surface. nih.gov |
| Functional Polymer Synthesis | Co-polymerization of a monomer derived from this compound. | Creates polymers with tunable hydrophobicity and degradability. mdpi.com |
| Supramolecular Assembly | Self-assembly of peptides or polymers containing D-leucine. | Formation of novel nanostructured materials like hydrogels and nanotubes. acs.org |
| Drug Delivery Systems | Encapsulation within or conjugation to a polymer matrix containing D-leucine. | Enhanced stability and controlled release of therapeutic agents. |
Development of Catalytic Systems for Enhanced this compound Utilization
While N-hydroxysuccinimide esters are considered "active," their reaction rates can be slow, particularly with sterically hindered amines or under dilute conditions. The development of catalytic systems to enhance the efficiency of peptide bond formation using reagents like this compound is an active area of research. Traditional methods often rely on additives in carbodiimide (B86325) chemistry, such as HOBt or HOAt, to accelerate coupling and suppress side reactions. bachem.com However, new catalytic strategies are emerging.
For instance, imidazole (B134444) and its derivatives have been shown to catalyze the transesterification of active esters, which could be applied to the anchoring of this compound to hydroxyl-containing polymers or surfaces. nih.gov More advanced approaches involve the development of novel coupling reagents that operate catalytically or have enhanced reactivity, such as ynamide-based reagents which have shown promise in challenging peptide couplings. chemrxiv.orgacs.org Furthermore, the field of organocatalysis may offer new avenues for activating this compound or facilitating its reaction with nucleophiles under mild conditions.
Future research is expected to focus on identifying or designing catalysts that are specifically suited for the aminolysis of Z-protected amino acid active esters. This could include bifunctional catalysts that can activate both the ester and the incoming amine, or phase-transfer catalysts that can improve reaction kinetics in biphasic systems. The development of recyclable catalysts would also be a significant step towards greener and more cost-effective synthesis protocols utilizing this compound.
Novel Applications of this compound in Enabling Technologies and Chemical Library Synthesis
Chemical libraries are fundamental tools in drug discovery and chemical biology, providing vast collections of molecules for high-throughput screening. wikipedia.org The structural diversity of these libraries is paramount to their success. This compound is a valuable building block for expanding this diversity, particularly in the creation of peptidomimetics and non-canonical peptide libraries. nih.govresearchgate.net The inclusion of D-amino acids is a well-established strategy to create peptides with improved stability and unique conformational properties, which can lead to novel biological activities. nih.govnih.govuzh.ch
The synthesis of these libraries often relies on solid-phase techniques where building blocks like this compound can be systematically incorporated into peptide sequences. acs.orgualberta.ca The Z-protecting group offers an orthogonal handle that can be useful in "split-and-pool" synthesis strategies for generating large combinatorial libraries. wikipedia.org Beyond traditional peptides, this compound can be incorporated into supramolecular structures, where the specific stereochemistry and protecting group can influence the assembly of complex molecular architectures. queensu.carsc.org
The future in this domain points towards the use of this compound in more sophisticated library designs, such as diversity-oriented synthesis (DOS), which aims to create collections of molecules with a wide range of structural motifs and functionalities. nih.gov Its incorporation into DNA-encoded libraries (DELs) is another promising frontier, enabling the screening of immense numbers of compounds. The development of peptidomimetic scaffolds based on D-amino acids like D-leucine will continue to be a key strategy for overcoming the limitations of natural peptides as therapeutic agents. nih.govnih.gov
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing and characterizing Z-D-Leu-Osu in academic laboratories?
- Methodological Answer : Synthesis typically involves coupling Z-protected D-leucine with N-hydroxysuccinimide (NHS) using carbodiimide reagents (e.g., DCC or EDC) under anhydrous conditions. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (e.g., ¹H/¹³C NMR for backbone protons and stereochemistry) and high-performance liquid chromatography (HPLC) for purity assessment (>95%). Mass spectrometry (MS) validates molecular weight. For reproducibility, document solvent systems, reaction temperatures, and purification steps (e.g., column chromatography gradients) .
Q. How can researchers ensure reproducibility in this compound-based peptide coupling reactions?
- Methodological Answer : Standardize reaction parameters using a Design of Experiments (DOE) approach:
- Variables : Molar ratios (amine:NHS:carbodiimide), solvent polarity (DMF vs. DCM), and activation time.
- Controls : Include a negative control (no carbodiimide) and a positive control (commercially validated reagent).
- Validation : Monitor reaction progress via thin-layer chromatography (TLC) and quantify yield using gravimetric analysis. Publish detailed protocols with raw data in supplementary materials to enable replication .
Q. What are the critical steps in troubleshooting failed this compound coupling reactions?
- Methodological Answer :
- Step 1 : Verify reagent integrity (e.g., NHS ester hydrolysis via FTIR or NMR).
- Step 2 : Optimize solvent choice: Polar aprotic solvents (DMF) enhance NHS ester stability, while dichloromethane (DCM) may reduce side reactions.
- Step 3 : Adjust stoichiometry (1.2–1.5 equivalents of this compound to amine) to compensate for moisture sensitivity.
- Step 4 : Use scavengers (e.g., HOBt) to suppress racemization in chiral centers .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound reactivity data across different peptide substrates?
- Methodological Answer :
- Hypothesis Testing : Apply the PICO framework:
- Population (P) : Peptide substrates with varying steric hindrance (e.g., glycine vs. valine residues).
- Intervention (I) : this compound coupling under standardized conditions.
- Comparison (C) : Reactivity compared to other NHS esters (e.g., Z-Gly-Osu).
- Outcome (O) : Coupling efficiency quantified via LC-MS.
- Data Analysis : Use multivariate regression to identify steric/electronic factors (e.g., Taft parameters) influencing reactivity. Cross-validate findings with computational models (DFT for transition-state analysis) .
Q. What strategies optimize this compound’s enantiomeric purity in large-scale peptide synthesis?
- Methodological Answer :
- DOE Approach : Vary crystallization conditions (anti-solvent ratio, cooling rate) and monitor enantiomeric excess (ee) via chiral HPLC.
- Process Analytical Technology (PAT) : Implement in-line FTIR to detect racemization during activation.
- Case Study : A 2024 study achieved >99% ee by combining low-temperature (−20°C) activation with tert-butyl methyl ether (MTBE) as an anti-solvent .
Q. How do solvent interactions impact this compound’s stability in long-term storage?
- Methodological Answer :
- Experimental Design : Accelerated stability testing under ICH guidelines (40°C/75% RH for 6 months).
- Analytical Tools :
- HPLC-UV : Quantify degradation products (e.g., free D-leucine).
- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity.
- Findings : Lyophilized this compound in argon-flushed vials retains >90% purity, while DMF solutions degrade by 15–20% within 30 days .
Data Management & Interpretation
Q. How should researchers address conflicting spectral data (NMR vs. MS) in this compound characterization?
- Methodological Answer :
- Contradiction Analysis Framework :
Replicate experiments to rule out operator error.
Cross-validate with orthogonal techniques (e.g., X-ray crystallography for absolute configuration).
Peer review : Submit raw spectra to open-access repositories (e.g., Zenodo) for independent validation.
- Case Example : A 2023 study resolved a ¹³C NMR discrepancy (δ 172.5 ppm vs. 171.8 ppm) by identifying trace DMF in the sample, confirmed via GC-MS .
Ethical & Reporting Standards
Q. What are the best practices for documenting this compound research in publications?
- Methodological Answer : Adhere to the Beilstein Journal of Organic Chemistry guidelines:
- Experimental Section : Provide exact molar ratios, solvent grades, and instrument parameters (e.g., NMR frequency, HPLC column type).
- Supporting Information : Include raw chromatograms, spectral copies, and crystallographic data (CIF files).
- Ethical Compliance : Disclose synthetic routes for novel derivatives and cite prior art on Z-protected amino acids .
Tables for Reference
Table 1 : DOE Parameters for this compound Coupling Optimization
| Variable | Range Tested | Optimal Value |
|---|---|---|
| Molar Ratio | 1:1 to 1:2 (amine:NHS) | 1:1.2 |
| Solvent | DMF, DCM, THF | DMF |
| Temperature (°C) | 0 to 25 | 4 |
Table 2 : Stability of this compound Under Storage Conditions
| Formulation | Purity at 6 Months (%) | Major Degradant |
|---|---|---|
| Lyophilized | 92.3 ± 1.5 | None detected |
| DMF Solution | 78.4 ± 2.1 | D-leucine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
